Viquidacin

Vue d'ensemble

Description

Viquidacin: est un composé organique synthétique qui agit comme un inhibiteur de la topoisomérase IV bactérienne et de la gyrase de l'ADN. Il a été initialement développé par Sanofi et est connu pour son activité antibactérienne puissante contre les bactéries gram-positives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) et les souches résistantes aux fluoroquinolones .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du viquidacin implique plusieurs étapes, à partir de précurseurs disponibles dans le commerceLes conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des réacteurs en batch ou en écoulement continu, avec un contrôle strict des paramètres de réaction pour maintenir la cohérence et la qualité. Des étapes de purification, telles que la cristallisation et la chromatographie, sont utilisées pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions: Viquidacin subit plusieurs types de réactions chimiques, notamment :

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Produits principaux: Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés du this compound, chacun avec des activités biologiques potentiellement différentes .

Applications de la recherche scientifique

Chimie: this compound est utilisé comme composé modèle dans l'étude des agents antibactériens. Son mécanisme d'action unique en fait un outil précieux pour comprendre les mécanismes de résistance bactérienne .

Biologie: En recherche biologique, le this compound est utilisé pour étudier les effets de l'inhibition de la topoisomérase IV et de la gyrase de l'ADN sur la division cellulaire bactérienne et la survie .

Médecine: Bien que son développement ait été interrompu, le this compound a été étudié pour son utilisation potentielle dans le traitement des infections causées par des bactéries gram-positives, y compris le SARM .

Industrie: Dans l'industrie pharmaceutique, le this compound sert de composé de référence pour le développement de nouveaux agents antibactériens avec des mécanismes d'action similaires .

Mécanisme d'action

This compound exerce ses effets antibactériens en inhibant la topoisomérase IV bactérienne et la gyrase de l'ADN. Ces enzymes sont essentielles à la réplication, à la transcription et à la réparation de l'ADN. En inhibant ces enzymes, le this compound empêche le superenroulement, la décatenation et la relaxation de l'ADN bactérien, entraînant la mort cellulaire .

Applications De Recherche Scientifique

Chemistry: Viquidacin is used as a model compound in the study of antibacterial agents. Its unique mechanism of action makes it a valuable tool for understanding bacterial resistance mechanisms .

Biology: In biological research, this compound is used to study the effects of topoisomerase IV and DNA gyrase inhibition on bacterial cell division and survival .

Medicine: Although its development was discontinued, this compound has been studied for its potential use in treating infections caused by gram-positive bacteria, including MRSA .

Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new antibacterial agents with similar mechanisms of action .

Mécanisme D'action

Viquidacin exerts its antibacterial effects by inhibiting bacterial topoisomerase IV and DNA gyrase. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the supercoiling, decatenation, and relaxation of bacterial DNA, leading to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ciprofloxacine: Un antibiotique fluoroquinolone qui cible également la gyrase de l'ADN mais possède une structure chimique différente.

Moxifloxacine: Une autre fluoroquinolone avec des cibles similaires mais des propriétés pharmacocinétiques différentes.

Lévofloxacine: Une fluoroquinolone avec un spectre d'activité plus large

Unicité: Viquidacin est unique en sa capacité à inhiber la topoisomérase IV plus efficacement que la gyrase de l'ADN dans certaines souches bactériennes, ce qui est l'inverse de la préférence cible de la plupart des antibiotiques fluoroquinolones. Cette préférence de cible unique fait du this compound un composé précieux pour étudier les mécanismes de résistance bactérienne et développer de nouveaux agents antibactériens .

Activité Biologique

Viquidacin, also known as NXL-101, is a novel compound classified as a non-bacterial topoisomerase inhibitor (NBTI). It was initially developed for its potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and associated safety concerns.

This compound functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's structure allows it to intercalate into the DNA helix, thereby disrupting the normal function of these enzymes and leading to bacterial cell death.

Key Structural Features

- Intercalation : this compound binds between DNA base pairs.

- Hydrophobic Binding Pocket : It interacts with specific sites on the GyrA and ParC subunits of the target enzymes.

- Dual-Targeting : Unlike traditional fluoroquinolones that target both GyrA/GyrB and ParC/ParE, this compound selectively inhibits GyrB and ParE subunits, which reduces the risk of cross-resistance with other antibiotics.

Efficacy Against Bacterial Strains

This compound has demonstrated significant antibacterial activity in vitro against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | |

| Escherichia coli | 0.25 - 1 | |

| Neisseria gonorrhoeae | 0.5 - 4 |

Clinical Trials and Findings

This compound underwent phase I clinical trials; however, it was discontinued due to safety concerns related to cardiotoxicity. Specifically, it was associated with prolonged QT intervals, which raised alarms about its use in patients with pre-existing heart conditions.

Case Studies

- Cardiotoxicity Observations : In clinical trials involving healthy volunteers, several participants exhibited significant changes in cardiac rhythm, prompting the discontinuation of further development.

- Comparative Studies : In comparison with other NBTIs like gepotidacin, this compound showed similar antibacterial efficacy but lacked the safety profile necessary for continued development.

Research Findings

Recent studies have explored alternative pathways to enhance the efficacy of NBTIs like this compound. These include:

- Molecular Dynamics Simulations : Investigations into binding affinities and dynamic profiles have suggested modifications that could improve safety without compromising efficacy.

- Resistance Mechanisms : Research indicates that while this compound is effective against many strains, mutations in target enzymes can lead to reduced susceptibility, highlighting the need for combination therapies or novel derivatives.

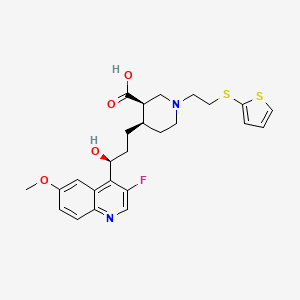

Propriétés

Numéro CAS |

904302-98-3 |

|---|---|

Formule moléculaire |

C25H29FN2O4S2 |

Poids moléculaire |

504.6 g/mol |

Nom IUPAC |

(3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1 |

Clé InChI |

USGHRRVFKSLEJT-WVBUVRCRSA-N |

SMILES |

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |

SMILES isomérique |

COC1=CC2=C(C(=CN=C2C=C1)F)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O |

SMILES canonique |

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |

Apparence |

Solid powder |

Key on ui other cas no. |

904302-98-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

flopristin - linopristin flopristin, linopristin drug combination NXL 103 NXL-103 NXL103 viquidacin XRP 2868 XRP-2868 XRP2868 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.